5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid
Overview
Description
5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid, also known as MTIC, is a chemical compound with potential applications in scientific research. MTIC belongs to the isoxazole class of compounds and is structurally similar to ibotenic acid, a naturally occurring compound found in certain mushrooms. MTIC has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and epilepsy.
Scientific Research Applications
Synthesis and Herbicidal Applications
A derivative of 5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid, specifically N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, has been synthesized and characterized. This compound demonstrated significant inhibitory activity against D.ciliaris and B.napu, suggesting potential applications in herbicides (Fu-b, 2014).
Scaffold for Synthesis of Functionalized Isoxazoles
Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate has been identified as a convenient scaffold for synthesizing a range of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This indicates the compound's utility in creating diverse and potentially biologically active molecules (Ruano, Fajardo & Martín, 2005).
Synthesis of Isoxazole Derivatives
The compound has been used in the synthesis of various isoxazole derivatives like 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. These derivatives have potential applications in medicinal chemistry due to their structural properties (Martins et al., 2002).
Biological and Spectrophotometric Applications
- Compounds synthesized from derivatives of 5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid have shown promising antimicrobial and antioxidant properties, indicating potential pharmaceutical applications (Raghavendra et al., 2017).
- New thienylazo reagents synthesized from similar compounds have been proposed for spectrophotometric analytical research, demonstrating the compound's utility in analytical chemistry (Barabash et al., 2020).
properties
IUPAC Name |
5-methyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-5-7(9(11)12)8(10-13-5)6-2-3-14-4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYDFTREBKXCJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CSC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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